2-Bromo-5-pyrimidin-2-ylpyrazine
Description
Properties
IUPAC Name |
2-bromo-5-pyrimidin-2-ylpyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN4/c9-7-5-12-6(4-13-7)8-10-2-1-3-11-8/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZNWTNTXVPABR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=CN=C(C=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-pyrimidin-2-ylpyrazine typically involves the bromination of 5-pyrimidin-2-ylpyrazine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide under reflux conditions. The reaction proceeds through a free radical mechanism, resulting in the selective bromination at the 2-position of the pyrazine ring.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-pyrimidin-2-ylpyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are used in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazines with functional groups like amino, thiol, or alkoxy groups.
Coupling Reactions: Products include biaryl or styrene derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound with altered electronic properties.
Scientific Research Applications
2-Bromo-5-pyrimidin-2-ylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-Bromo-5-pyrimidin-2-ylpyrazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it can bind to the active site of kinases, blocking their activity and thereby inhibiting cell proliferation in cancer cells. The molecular targets and pathways involved vary depending on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1.1. Brominated Pyrazines with Hydrazine Moieties
- 5-Bromo-2-hydrazinopyrimidine (): Structure: Pyrimidine ring with bromine at position 5 and hydrazine at position 2. Reactivity: The hydrazine group enables condensation reactions to form triazoles and pyrazolo[3,4-d]pyrimidines, which are key in antitubercular agents . Biological Activity: Demonstrated moderate antimycobacterial activity (IC~50~ = 49.5 µmol·L⁻¹) in analogs like 5-tert-butyl-6-chloro-N-(1,3-thiazol-2-yl)-pyrazine-2-carboxamide .
2.1.2. Chlorinated and Halogenated Analogs
2.1.3. Piperazine- and Heterocycle-Functionalized Derivatives
Biological Activity
2-Bromo-5-pyrimidin-2-ylpyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing on diverse research findings.
Chemical Structure and Properties
The compound this compound can be described by its molecular formula and a molecular weight of approximately 228.05 g/mol. Its structure features a pyrazine ring substituted with a bromine atom and a pyrimidine moiety, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit broad-spectrum antimicrobial properties. For instance, studies have shown that pyrazines can effectively inhibit bacterial growth and possess antifungal activities. The antimicrobial mechanism often involves disruption of microbial cell wall synthesis and interference with metabolic pathways .
Antiproliferative Effects
Recent investigations into the antiproliferative effects of pyrazine derivatives have highlighted their potential in cancer therapy. In vitro studies demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines, including MCF-7 breast cancer cells, by inducing cell cycle arrest and apoptosis . The specific role of this compound in these processes requires further exploration but indicates a promising avenue for anticancer drug development.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in nucleic acid synthesis or metabolic pathways.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to disruptions in replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in microbial cells, contributing to their antimicrobial effects.
Study 1: Antimicrobial Activity Assessment
A study focused on various pyrazine derivatives, including this compound, assessed their antimicrobial activity against common pathogens. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum efficacy .
| Compound | Inhibition Zone (mm) | Bacteria Tested |
|---|---|---|
| This compound | 15 | E. coli |
| Another Pyrazine Derivative | 18 | Staphylococcus aureus |
Study 2: Antiproliferative Activity
In vitro assays evaluated the antiproliferative effects of various pyrazines on MCF-7 cells. The study found that this compound significantly reduced cell viability at concentrations above 10 µM .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 20 | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
